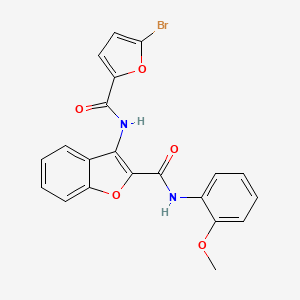

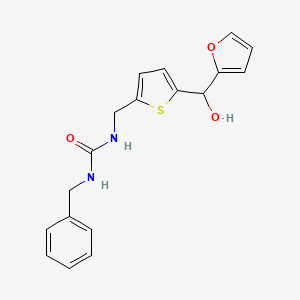

3-(5-bromofuran-2-carboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(5-bromofuran-2-carboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide" is a benzofuran derivative, a class of compounds known for their presence in natural products and their utility as chelating agents. Benzofuran compounds have been extensively studied due to their diverse biological activities, including antimicrobial and antituberculosis properties, as well as their potential role in inhibiting β-amyloid aggregation, which is implicated in Alzheimer's disease .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the condensation of 2-hydroxybenzophenones with halogenated acetates or the reaction of benzofuran carboxylic acids with various reagents. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran involved a one-pot synthesis followed by desulfurization and acylation steps . Similarly, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline, followed by Suzuki-Miyaura cross-coupling to yield various analogues . These methods highlight the versatility and adaptability of benzofuran synthesis to produce a wide range of functionalized compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety, which can be further substituted with various functional groups. The molecular structure is often confirmed using techniques such as 1H-NMR spectroscopy and, in some cases, X-ray crystallography . These structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including halogenation, azidation, and cross-coupling, to introduce different substituents that can modulate their biological activity . For example, the synthesis of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles involved the reaction of 5-bromo-2-(iodomethyl)benzofuran with sodium azide to introduce an azide group, which was then used to prepare triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzofuran core. These properties are important for the compound's application in drug development, as they affect the compound's bioavailability and pharmacokinetics. The antimicrobial activity of these compounds is often assessed against various bacterial strains, and their efficacy can be correlated with their chemical structure .

科学的研究の応用

Antimicrobial Applications

Benzofuran and its derivatives have been identified as suitable structures for the development of new antimicrobial agents due to their efficacy against a range of deadly microbes. Improved bioavailability has been achieved with recent compounds, enhancing their therapeutic potential. Derivatives such as psoralen, 8-methoxypsoralen, and angelicin have found application in treating skin diseases like cancer and psoriasis. The unique structural attributes of benzofuran make it a privileged scaffold in drug discovery, particularly in designing antimicrobial agents active against various clinically approved targets (Hiremathad et al., 2015).

Applications in Organic Synthesis

Benzofuran derivatives have been extensively utilized as building blocks in organic synthesis, contributing to the development of a wide range of fine chemicals. The presence of different functional groups on these compounds allows for their incorporation into various synthetic routes, making them valuable in creating renewable carbon sources for the chemical industry. This versatility highlights the potential of benzofuran derivatives in the synthesis of complex molecules and fine chemicals, further expanding their application scope in scientific research (Fan et al., 2019).

特性

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2O5/c1-27-15-9-5-3-7-13(15)23-21(26)19-18(12-6-2-4-8-14(12)29-19)24-20(25)16-10-11-17(22)28-16/h2-11H,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYAIIGDZIMDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-bromofuran-2-carboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)